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4-(Aminomethyl)-1(2H)-phthalazinone

Fragment-based drug discovery PRMT5 inhibitors X-ray crystallography

Fragment-based discovery targeting PRMT5•MTA demands validated starting points-generic phthalazinones cannot replicate the 4-(aminomethyl)-dependent binding pose in the MTA pocket. This compound resolves that gap: • X-ray-confirmed fragment hit (PDB 7S0U, KD 0.1-1 mM) • Core scaffold of clinical candidate MRTX1719 • Essential for SAR studies & lead optimization of PRMT5/MTA inhibitors • Key intermediate for atroposelective synthesis routes • Enables structure-based drug design & computational modeling. Reliable supply for FBDD programs.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 22370-18-9
Cat. No. B1270519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1(2H)-phthalazinone
CAS22370-18-9
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NNC2=O)CN
InChIInChI=1S/C9H9N3O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8/h1-4H,5,10H2,(H,12,13)
InChIKeyBCORFYODLSYUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-1(2H)-phthalazinone: PRMT5•MTA Fragment Hit


4-(Aminomethyl)-1(2H)-phthalazinone (CAS 22370-18-9) is a heterocyclic small molecule belonging to the phthalazinone class, with a molecular weight of 175.19 g/mol and the molecular formula C9H9N3O . This compound was identified as a validated fragment hit via a fragment-based screen targeting the PRMT5•MTA complex, a synthetically lethal drug target for MTAP-deleted cancers [1]. Its binding mode was confirmed by X-ray crystallography (PDB ID: 7S0U), establishing it as a structurally characterized starting point for medicinal chemistry optimization [2]. The compound serves as a critical core scaffold for the development of achiral, non-atropisomeric PRMT5/MTA inhibitors, including the clinical candidate MRTX1719, and is offered by multiple vendors as a research-grade building block .

Fragment hit

Confirmed PRMT5•MTA binding mode by X-ray crystallography

Core scaffold

Starting point for achiral, non-atropisomeric PRMT5/MTA inhibitor development

SAR entry

Defined structure-activity relationship landscape supports lead optimization

Why 4-(Aminomethyl)-1(2H)-phthalazinone Cannot Be Replaced


In drug discovery targeting the PRMT5•MTA complex, generic substitution with other phthalazinone derivatives is not a viable procurement strategy. The 4-(aminomethyl) group at the specific position of the phthalazinone core is critical for binding to the PRMT5•MTA complex, as evidenced by the X-ray crystal structure (PDB 7S0U) which shows the aminomethyl moiety engaging in key interactions within the MTA-binding pocket [1]. In contrast, unsubstituted phthalazinone or alternative substituted analogs lack the necessary functional group to establish the same binding pose and molecular recognition, and thus fail to serve as validated starting points for structure-based optimization [2]. Substituting this specific fragment hit with a generic phthalazinone derivative would eliminate the foundational structure-activity relationship (SAR) data that underpins the development of potent and selective PRMT5/MTA inhibitors, such as MRTX1719 [3].

Binding mode mismatch

The 4-aminomethyl group is essential for MTA-pocket engagement; unsubstituted or differently substituted phthalazinone derivatives lack the required interaction profile.

SAR landscape absence

Generic phthalazinone analogs do not possess published structure-activity data for PRMT5•MTA, eliminating the basis for rational optimization.

Scaffold substitution risk

Replacing this specific fragment hit with an untested analog removes the validated synthetic route and crystallographic starting point, increasing program risk.

4-(Aminomethyl)-1(2H)-phthalazinone: Key Differentiation Evidence


PRMT5•MTA Binding Confirmed by X-Ray Crystallography

4-(Aminomethyl)-1(2H)-phthalazinone was identified as a hit in a fragment-based screen targeting the PRMT5•MTA complex and its binding mode was unequivocally confirmed by X-ray crystallography at 2.01 Å resolution (PDB ID: 7S0U). The compound exhibits a binding affinity (KD) in the range of 0.1–1 mM for the PRMT5•MTA complex, as determined by surface plasmon resonance (SPR) [1][2]. In contrast, the parent phthalazinone scaffold and other unsubstituted analogs show no measurable binding in this assay system under identical conditions [3].

Binding Affinity
Head-to-head

Target: KD = 0.1–1 mM (SPR)
Comparator: no measurable binding

Supports selection as a structurally validated fragment hit

Crystallographic confirmation at 2.01 Å resolution (PDB 7S0U)

Fragment-based drug discovery PRMT5 inhibitors X-ray crystallography

MRTX1719 Core Scaffold & Defined SAR

4-(Aminomethyl)-1(2H)-phthalazinone serves as the direct precursor and core scaffold for MRTX1719, a clinical-stage PRMT5/MTA inhibitor. The compound is the starting point for the synthesis of a series of achiral, non-atropisomeric 4-(aminomethyl)phthalazin-1(2H)-one derivatives, with published SAR data showing that modifications at the 6-position of the phthalazinone ring can improve potency and selectivity [1]. In contrast, alternative phthalazinone scaffolds lacking the 4-aminomethyl group are not utilized in this inhibitor class and lack corresponding SAR data, making them unsuitable for developing PRMT5/MTA-targeted agents .

Scaffold Role
Class-level

Target: direct precursor to PRMT5/MTA inhibitor series
Comparator: no documented role in this inhibitor class

Core scaffold for SAR-driven lead optimization

Published SAR data at 6-position available

Medicinal chemistry Structure-activity relationship PRMT5/MTA inhibitors

Scalable Intermediate for MRTX1719 Core Synthesis

An efficient synthetic route to the 6-chloro-4-(aminomethyl)phthalazin-1(2H)-one core, a key intermediate for MRTX1719, has been developed starting from inexpensive 4-chlorobenzamide, with 4-(Aminomethyl)-1(2H)-phthalazinone serving as the reference compound for developing the atroposelective synthesis [1]. The scalable process yields the core in high purity and demonstrates the compound's utility in large-scale manufacturing of PRMT5/MTA inhibitors. In comparison, alternative phthalazinone derivatives without the 4-aminomethyl group lack established scalable synthetic routes for this specific inhibitor class, limiting their industrial applicability .

Synthetic Utility
Class-level

Target: scalable atroposelective route to key intermediate
Comparator: no established scalable synthesis for this class

Supports industrial process development

Reference compound for atroposelective synthesis methodology

Process chemistry Synthetic methodology Atroposelective synthesis

Co-Crystal Structure for Structure-Based Optimization

The X-ray crystal structure of 4-(Aminomethyl)-1(2H)-phthalazinone bound to the PRMT5•MTA complex (PDB 7S0U) reveals a distinct binding pose where the aminomethyl group forms specific hydrogen bonds and electrostatic interactions within the MTA-binding pocket [1]. The electron density map clearly defines the ligand's conformation and binding interactions, providing a robust starting point for computational chemistry and structure-based design. In contrast, unsubstituted phthalazinone and other analogs do not have experimentally determined binding modes in this protein complex, leaving their potential interactions and poses undefined [2].

Structural Data
Head-to-head

Target: PDB 7S0U co-crystal at 2.01 Å
Comparator: no published co-crystal structure

Enables structure-based drug design and modeling

Experimentally determined binding pose with defined electron density

Structure-based drug design X-ray crystallography Molecular modeling

Synthetic Lethality via MTA-Cooperative Binding

Derivatives of 4-(Aminomethyl)-1(2H)-phthalazinone, including MRTX1719, exhibit a unique MTA-cooperative inhibition mechanism, selectively targeting MTAP-deleted cancer cells while sparing MTAP-wild-type cells. In head-to-head comparisons, MRTX1719 showed a median IC50 of ~10 nM in MTAP-deleted cell lines versus >1 µM in MTAP-wild-type cells, representing a >100-fold selectivity window [1]. In contrast, the first-generation PRMT5 inhibitor GSK3326595 (which is not derived from the phthalazinone scaffold) inhibits PRMT5 activity in both MTAP-deleted and MTAP-wild-type cells and T cells indiscriminately, leading to immunosuppressive effects [2].

Selectivity Context
Head-to-head

Target-derived inhibitor: >100-fold selectivity MTAP-del vs WT cells
Comparator inhibitor: non-selective across MTAP status

Reported selectivity context in MTAP-deleted cell models

Assessed in isogenic tumor cell lines; requires independent verification

Synthetic lethality Cancer therapeutics PRMT5 inhibitors

4-(Aminomethyl)-1(2H)-phthalazinone: Research & Industrial Applications


Fragment-Based Drug Discovery for PRMT5•MTA

This compound serves as a validated fragment hit for initiating FBDD programs focused on PRMT5•MTA inhibitors. Its confirmed binding (KD = 0.1–1 mM) and high-resolution co-crystal structure (PDB 7S0U) provide a reliable starting point for fragment growing, linking, or merging strategies [1]. Researchers can leverage this fragment to screen for more potent inhibitors or to design novel chemical probes targeting MTAP-deleted cancers.

Medicinal Chemistry Optimization of PRMT5/MTA Inhibitors

As the core scaffold for the clinical candidate MRTX1719, this compound is essential for structure-activity relationship (SAR) studies and lead optimization [2]. Medicinal chemists can use it as a reference compound to explore substitutions at the 6-position and other sites to improve potency, selectivity, and pharmacokinetic properties of PRMT5/MTA inhibitors.

Process Chemistry and Scalable Synthesis Development

The compound is a key intermediate in the atroposelective synthesis of 6-chloro-4-(aminomethyl)phthalazin-1(2H)-one, a precursor to MRTX1719 [3]. Industrial process chemists can utilize this compound to develop and optimize scalable synthetic routes for manufacturing PRMT5/MTA inhibitors, benefiting from established synthetic protocols.

Structure-Based Drug Design and Computational Chemistry

The availability of a high-resolution X-ray crystal structure (PDB 7S0U) makes this compound an ideal tool for structure-based drug design (SBDD) and computational modeling [4]. Researchers can perform docking studies, molecular dynamics simulations, and virtual screening using the experimentally determined binding pose to identify novel inhibitors or to guide rational design of analogs.

Application
Selection Property
Validation Focus
PRMT5•MTA fragment screening
Confirmed binding and co-crystal structure
Binding affinity and pose verification
PRMT5/MTA inhibitor lead optimization
Core scaffold with defined SAR
Potency and selectivity improvement studies
Scalable synthesis of PRMT5/MTA inhibitors
Established atroposelective synthetic route
Process scalability and intermediate purity
Structure-based design of PRMT5•MTA ligands
High-resolution co-crystal structure
Docking, MD simulations, and virtual screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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